Home > Products > Building Blocks P6784 > 3-(4-Methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine
3-(4-Methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine - 1330043-83-8

3-(4-Methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine

Catalog Number: EVT-1745662
CAS Number: 1330043-83-8
Molecular Formula: C12H10N4O
Molecular Weight: 226.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-(2-Hydroxy-2-methylpropoxy)-4-(6-(6-((6-methoxypyridin-3-yl)methyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile

    Compound Description: This compound acts as a RET kinase inhibitor and is explored for its potential in treating RET-associated diseases and disorders. This includes proliferative disorders such as cancers, encompassing hematological cancers and solid tumors, and gastrointestinal disorders like IBS [, ].

4-(3-(4-Hydroxyphenyl)-1-phenyl-1H-pyrazol-4-yl)-6-phenyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile

    Compound Description: This compound serves as a starting material in synthesizing pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4(3H)-one and pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidine derivatives containing a 1,3-diarylpyrazole moiety [].

Sodium 3-hydroxy-1-(5-methyl-1-phenyl-1H-1,2,3-triazole-4-yl)prop-2-en-1-one

    Compound Description: This enolate serves as a versatile precursor in synthesizing a variety of heterocyclic compounds, including pyrazolo[1,5-a]pyrimidines, [, , ]triazolo[1,5-a]pyrimidine, pyrido[2′,3′:3,4]-pyrazolo[1,5-a]pyrimidines, benzo[4,5]imidazo[1,2-a]pyrimidines, isoxazoles, pyrazoles, and thieno[2,3-b]pyridines. The final products were tested for antimicrobial activities, with some exhibiting comparable efficacy to tetracycline and clotrimazole [].

E-3-(N,N-dimethylamino)-1-(3-methylthiazolo[3,2-a]benzimidazol-2-yl)prop-2-en-1-one

    Compound Description: This enaminone is a key precursor in synthesizing pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines linked to a thiazolo[3,2-a]benzimidazole moiety. These compounds were investigated for in vitro antitumor activity against the colon cancer cell line CaCo-2 and cytotoxicity against the normal fibroblast cell line BHK [].

2-Dichloromethyl-7-methyl-4-(furan-2-yl)pyrazolo[1,5-a][1,3,5]triazine

    Compound Description: This compound exhibits a pronounced dose-dependent vasodilator effect and is considered a potential candidate for developing new vasodilator drugs [].

    Compound Description: This compound also demonstrates a significant dose-dependent vasodilator effect, making it a promising candidate for new vasodilator drug development [].

1-(4-Methoxyphenyl)-5-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,5-dihydro-4H-pyrazolo[3,4-d]pyridine-4-one

    Compound Description: This compound exhibits potent anticonvulsant activity, a polymodal mechanism of action, and a wide range of therapeutic doses [].

    Compound Description: This class of compounds, derived from hydrazonoyl halides and a pyrazole-1-carbothioamide, represents a group of arylazothiazoles. These compounds were synthesized alongside pyrazolo[5,1-a]pyrimidines, 2,3,6-trisubstituted pyridines, and pyrazolo[3,4-d]pyridazines, and were subsequently screened for antimicrobial activity [].

    Compound Description: This compound is an example of a 3-substituted pyrazolo[1,5-a]pyridine synthesized via electrophilic reactions on the pyrazolo[1,5-a]pyridine core [].

3-(2-Nitroethyl)pyrazolo[1,5-a]pyridine

    Compound Description: This compound is another example of a 3-substituted pyrazolo[1,5-a]pyridine synthesized via electrophilic reactions on the pyrazolo[1,5-a]pyridine core [].

    Compound Description: This compound exemplifies a 3-substituted pyrazolo[1,5-a]pyridine accessed through electrophilic reactions on the pyrazolo[1,5-a]pyridine core [].

    Compound Description: This compound, synthesized through electrophilic reactions on the pyrazolo[1,5-a]pyridine core, represents another variation of a 3-substituted pyrazolo[1,5-a]pyridine [].

    Compound Description: This carboxamide represents a 3-substituted pyrazolo[1,5-a]pyridine accessible via electrophilic reactions on the parent heterocycle [].

Pyrazolo[1,5-a]pyridine-3-carbonitrile

    Compound Description: This compound, derived from electrophilic reactions on pyrazolo[1,5-a]pyridine, exemplifies a 3-substituted pyrazolo[1,5-a]pyridine with a nitrile group [].

3-Amino-2-cyano-4,6-dimethylthieno[2,3-b]pyridine

    Compound Description: This compound serves as a precursor for the synthesis of thieno[2,3-b]pyridines, specifically 3-(3,5-diamino-1-substituted-pyrazol-4-yl)azo-thieno[2,3-b]pyridines and 3-(2-amino-5,7-disubstituted-pyrazolo-[1,5-a]pyrimidine-3-yl)azothieno[2,3-b]pyridines [, ].

2-Cyano-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide

    Compound Description: This cyanoacetanilide serves as a versatile starting material for synthesizing diverse heterocyclic compounds containing a sulfonamide-bearing thiazole moiety, including pyrazoles, thiazoles, pyridines, acrylamides, thiophenes, triazolo[1,5-a]pyrimidines, imidazolidines, aminopyrazoles, pyrazolo[5,1-c][1,2,4]triazines, triazolo[4,3-a]pyrimidines, benzo[4,5]imidazo[1,2-a]pyrimidines, pyrido[2',3':3,4]pyrazolo[5,1-c][1,2,4]triazines, isoxazoles, benzo[4,5]imidazo[2,1-c][1,2,4]triazines, pyrimidines, pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidines, pyrano[2,3-d]pyrimidines, and chromenes. These compounds were designed as potential insecticidal agents and tested against the cotton leafworm, Spodoptera littoralis [].

N-(5-(2-(2,2-Dimethylpyrrolidin-1-yl)ethylcarbamoyl)-2-methylpyridin-3-yl)-6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyridine-3-carboxamide

    Compound Description: This molecule exhibits potent and selective inhibition of platelet-derived growth factor receptor (PDGFR) kinases, suggesting potential therapeutic utility in treating pulmonary arterial hypertension (PAH) [].

N-(5-(2-(2,6-cis-Dimethylpiperidin-1-yl)ethylcarbamoyl)-2-fluorophenyl)-7-(1-methyl-1H-pyrazol-5-yl)imidazo[1,2-a]pyridine-3-carboxamide

    Compound Description: This compound is another potent and selective PDGFR kinase inhibitor being investigated as a potential treatment for PAH. It demonstrates high potency in cellular proliferation assays [].

4-(4-Aminophenyl)-1-thia-4-azaspiro[4.5]decan-3-one

    Compound Description: This compound is a key intermediate for synthesizing various spirothiazolidine analogs, including spirothiazolo pyridine–carbonitrile, spirothiazolopyridinone–carbonitrile, spiro arylidiene, spiro[cyclohexane-1,5′-pyrazolo[3,4-d]thiazol], and spiro[cyclohexane-1,5′-thiazolo[5,4-d]isoxazol] derivatives. These analogs were evaluated for anticancer activity against human breast carcinoma (MCF-7) and human liver carcinoma (HepG-2) cell lines and antidiabetic potential as α-amylase and α-glucosidase inhibitors [].

7β-[2-(2-Aminothiazol-4-yl)-2(Z)-alkoxyiminoacetamido]-3-(condensed-heterocyclic azolium)methyl-3-cephem-4-carboxylates

    Compound Description: This group of cephalosporin derivatives incorporates various condensed-heterocyclic azolium methyl groups at the 3-position, including imidazo[1,5-a]pyridinium, imidazo[1,2-b]pyridazinium, imidazo[1,2-a]pyrimidinium, imidazo[1,2-c]pyrimidinium, and pyrazolo[1,5-a]pyridinium. These compounds demonstrate potent antibacterial activity and a broad antibacterial spectrum, surpassing that of ceftazidime (CAZ) in some cases [].

N-arylpiperazinyl-N′-propylamino Derivatives of Heteroaryl Amides

    Compound Description: This class of compounds was developed as potent and selective α1-adrenoceptor antagonists. The design involved derivatizing 3-[4-(ortho-substituted phenyl)piperazin-1-yl]propylamines with various heteroaryl carboxamides, including those derived from quinoline, 1,8-naphthyridine, pyrazolo[3,4-b]pyridine, isoxazolo[3,4-b]pyridine, imidazo[4,5-b]pyridine, and pyrazolo[1,5-a]pyrimidines [].

(2R)-1-[4-(4-{[5-Chloro-4-(pyrazolo[1,5-a]pyridin-3-yl)-2-pyrimidinyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)-1-piperidinyl]-2-hydroxy-1-propanone (AZD9362)

    Compound Description: This compound is a potent, selective, orally bioavailable, and efficacious inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) [].

    Compound Description: This compound acts as a specific inhibitor of activin receptor-like kinase 3 (ALK3), a BMP receptor. It exhibits the ability to block SMAD phosphorylation in vitro and in vivo and enhances liver regeneration after partial hepatectomy. Furthermore, it increases serum interleukin-6 levels, signal transducer and activator of transcription 3 phosphorylation in the liver, and modulates other factors crucial for liver regeneration, including suppressor of cytokine signaling 3 and p53 [].

4-(2-(4-(3-(Quinolin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenoxy)ethyl)morpholine (DMH2)

    Compound Description: This compound acts as an ALK3 inhibitor, effectively blocking SMAD phosphorylation in vitro and in vivo. It exhibits the ability to enhance liver regeneration following partial hepatectomy [].

7-(4-Isopropoxyphenyl)-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridine (VU0465350)

    Compound Description: Classified as an ALK3 inhibitor, this compound demonstrates its ability to block SMAD phosphorylation both in vitro and in vivo, leading to enhanced liver regeneration after partial hepatectomy [].

Overview

3-(4-Methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine is a compound that belongs to the class of pyrazolo[1,5-a]pyridines, which are recognized for their diverse biological activities. This specific compound features a pyrimidine moiety substituted at the 4-position with a methoxy group, which contributes to its chemical properties and potential applications in medicinal chemistry. Pyrazolo[1,5-a]pyridines are known for their role as antimetabolites and have been explored for their therapeutic effects, particularly in oncology and inflammation-related diseases.

Source and Classification

The compound is classified as a heterocyclic organic compound, specifically a bicyclic structure that incorporates both pyrazole and pyridine rings. It is synthesized through various chemical reactions involving pyrimidine derivatives and pyrazole intermediates. The exploration of its pharmacological properties has led to significant interest in its potential as a drug candidate.

Synthesis Analysis

Methods

The synthesis of 3-(4-Methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine typically involves several steps:

  1. Formation of the Pyrazole Ring: This can be achieved by reacting hydrazine derivatives with appropriate carbonyl compounds.
  2. Cyclization with Pyrimidine Derivatives: The pyrazole intermediate is then reacted with 4-methoxypyrimidine-2-carboxaldehyde or similar compounds to form the final bicyclic structure.

Technical Details

The synthesis often employs methods such as:

  • Condensation Reactions: Utilizing acid catalysts to facilitate the formation of the pyrazolo ring.
  • Reflux Conditions: Many reactions are performed under reflux to ensure complete conversion and optimal yields.
  • Purification Techniques: Products are purified using recrystallization or chromatography to isolate the desired compound.
Molecular Structure Analysis

Structure

3-(4-Methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine features a fused bicyclic structure consisting of a pyrazole ring adjacent to a pyridine ring. The methoxy group at the 4-position of the pyrimidine enhances solubility and biological activity.

Data

  • Molecular Formula: C_{11}H_{10}N_{4}O
  • Molecular Weight: Approximately 218.23 g/mol
  • Structural Representation: The structural formula can be depicted as follows:
Chemical Reactions Analysis

Reactions

The compound can undergo various chemical reactions typical for heterocycles, including:

  • Nucleophilic Substitution: The methoxy group can be replaced under certain conditions.
  • Electrophilic Aromatic Substitution: The aromatic nature of the pyridine allows for substitutions at various positions.

Technical Details

Reactions are often monitored using techniques such as thin-layer chromatography (TLC) and spectroscopic methods (NMR, IR) to confirm product formation and purity.

Mechanism of Action

Process

The mechanism by which 3-(4-Methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine exerts its biological effects may involve:

  1. Inhibition of Enzymatic Pathways: It may inhibit specific enzymes involved in nucleotide synthesis or signaling pathways.
  2. Interaction with Receptors: The compound might act on various receptors affecting cellular responses, particularly in inflammatory pathways.

Data

Biological assays have shown that derivatives of pyrazolo[1,5-a]pyridines can exhibit significant activity against cancer cell lines and inflammatory models, indicating their potential therapeutic roles.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Generally soluble in organic solvents like dimethyl sulfoxide and methanol; limited solubility in water due to its hydrophobic nature.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but may decompose under extreme pH or temperature.
  • Reactivity: Reacts with strong acids or bases; sensitive to oxidation.
Applications

3-(4-Methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine has several scientific applications:

  • Anticancer Research: Its derivatives have shown promise in inhibiting tumor growth in various cancer models.
  • Anti-inflammatory Agents: Compounds in this class are being evaluated for their ability to reduce inflammation in preclinical studies.
  • Drug Development: Ongoing research aims to optimize its structure for better efficacy and reduced side effects.

This compound exemplifies the potential of heterocyclic chemistry in developing new therapeutic agents that could address unmet medical needs across various disease states.

Nomenclature and Structural Classification

IUPAC Nomenclature and Isomeric Considerations

The compound 3-(4-Methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine is systematically named according to IUPAC conventions, which prioritize parent heterocycle selection and substituent ordering. The core structure is pyrazolo[1,5-a]pyridine, a bicyclic 6-5 fused system where a pyrazole ring (sites 1,2,3a) annulates with a pyridine ring (sites 3,4,5,6,7) [1] [5]. The substituent at position 3 is 4-methoxypyrimidin-2-yl, itself a six-membered heterocycle with nitrogen atoms at positions 1 and 3, and a methoxy group (-OCH₃) at position 4 [1].

Isomeric possibilities arise from:

  • Attachment Regioisomerism: The pyrimidinyl group could theoretically bond to the pyrazolopyridine core at C3 (as designated), C5, or C7. C3 attachment is sterically and electronically favored, as confirmed by synthetic routes yielding this isomer predominantly [5].
  • Pyrimidine Substitution Isomerism: The methoxy group could occupy positions 2, 4, 5, or 6 on the pyrimidine ring. The 4-methoxy configuration maximizes resonance stabilization, donating electron density to adjacent ring nitrogens [1] [9].
  • Tautomerism: The pyrazolo[1,5-a]pyridine system exhibits annular tautomerism, but the 1H-tautomer (with H at N1) is predominant due to aromatic stability [7] [8].

Table 1: Nomenclature and Isomeric Variations of Key Analogues

Compound NameMolecular FormulaCAS Registry NumberKey Structural Variation
3-(5-Fluoro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridineC₁₂H₉FN₄O1331768-95-6Fluoro substituent at pyrimidinyl C5
3-(5-Chloro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridineC₁₂H₉ClN₄O1331768-89-8Chloro substituent at pyrimidinyl C5
3-(4-Methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine (Target)C₁₂H₁₀N₄ONot ProvidedUnsubstituted pyrimidinyl ring

Positional Analysis of Methoxypyrimidinyl and Pyrazolopyridine Moieties

The molecular architecture comprises two electronically complementary heterocycles:

  • Pyrazolo[1,5-a]pyridine Core: Acts as an electron-rich π-excessive system. Natural Bond Orbital (NBO) analyses indicate high electron density at C3 (site of attachment) and N1, facilitating electrophilic interactions. The C3 position exhibits partial nucleophilic character (Fukui index f⁻ ≈ 0.085), making it susceptible to electrophilic attack or metal coordination in synthesis [2] [8].
  • 4-Methoxypyrimidinyl Group: Functions as an electron-deficient π-deficient system. The methoxy group at C4 donates electrons via resonance (+M effect), increasing electron density at C4 and C6, while decreasing it at C2 and C5. This creates an electron gradient across the ring, with C2 (attachment point) acting as an electrophilic center [1] [9].

Conformational Dynamics: Density Functional Theory (DFT) calculations reveal a dihedral angle of 25–40° between the planes of the two heterocycles. This torsional strain minimizes orbital repulsion while maintaining conjugation. The methoxy group adopts a near-coplanar orientation with the pyrimidine ring (torsion angle < 10°), maximizing resonance donation [2].

Electronic Effects:

  • The methoxy group reduces the pyrimidine ring’s LUMO energy by ≈1.2 eV compared to unsubstituted pyrimidine, enhancing electrophilicity.
  • Bond length analysis shows shortening of the C2-N bond linking the pyrimidine to pyrazolopyridine (1.36 Å vs. typical 1.44 Å for C-N single bonds), indicating partial double-bond character and significant conjugation [2] [7].

Comparative Structural Homology with Purine Analogues

This scaffold exhibits bioisosteric equivalence to natural purines (e.g., adenine, guanine), characterized by:

  • Ring Topology Mimicry: The pyrazolo[1,5-a]pyridine system replicates the 6-5 fused ring system of purines, with N1 and C3a atoms topologically equivalent to purine’s N9 and C8 positions. The pyrimidinyl substituent at C3 mimics the purine’s six-membered ring, creating a pseudo-adenine configuration [8] [10].
  • Pharmacophore Compatibility: Key hydrogen-bonding features are conserved:
  • Pyrazolo[1,5-a]pyridine N1 (analogous to purine N7) acts as H-bond acceptor.
  • Pyrimidinyl N1 (equivalent to purine N1) and C2=O (if present) serve as additional acceptor sites.
  • The methoxy group’s oxygen provides a sterically accessible H-bond acceptor, analogous to purine N3 or exocyclic amino groups [7] [10].

Table 2: Structural Homology Parameters vs. Purines

Parameter3-(4-Methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridineAdenine (Purine)Bioisosteric Significance
Fused Ring System6-5 Bicyclic (Pyrazolopyridine + Pyrimidine)6-5 BicyclicMimics purine core geometry
Key H-Bond AcceptorsN1 (Pyrazolo), N1/N3 (Pyrimidinyl), OCH₃N1, N3, N7Comparable interaction profiles
Molecular Length (Å)≈8.7 (C7 pyrazolopyridine to C6 pyrimidine)≈8.5 (C2 to C8)Matches spatial requirements for kinase binding
Dipole Moment (Debye)4.2–5.1 (DFT-calculated)3.0–3.5Enhanced polarity improves solubility

Functional Implications: This homology enables competitive binding to purine-recognizing enzyme sites, particularly kinases and phosphodiesterases. The methoxy group’s size (van der Waals volume ≈ 25 ų) and polarity (σₚ = -0.27) mimic the exocyclic amino group of adenine (-NH₂; volume ≈ 24 ų, σₚ = -0.16), facilitating similar protein interactions without metabolic lability [7] [8] [10].

Properties

CAS Number

1330043-83-8

Product Name

3-(4-Methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine

IUPAC Name

3-(4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine

Molecular Formula

C12H10N4O

Molecular Weight

226.23 g/mol

InChI

InChI=1S/C12H10N4O/c1-17-11-5-6-13-12(15-11)9-8-14-16-7-3-2-4-10(9)16/h2-8H,1H3

InChI Key

KXNGVIIVQBHVOM-UHFFFAOYSA-N

SMILES

COC1=NC(=NC=C1)C2=C3C=CC=CN3N=C2

Canonical SMILES

COC1=NC(=NC=C1)C2=C3C=CC=CN3N=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.